molecular formula C3Cl3NO2S2 B3365578 Dichloro-1,3-thiazole-5-sulfonyl chloride CAS No. 124789-77-1

Dichloro-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B3365578
CAS No.: 124789-77-1
M. Wt: 252.5 g/mol
InChI Key: ZEZQYDKDJPFLNO-UHFFFAOYSA-N
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Description

Dichloro-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C3Cl3NO2S2 and a molecular weight of 252.53 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro-1,3-thiazole-5-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 1,3-thiazole-5-sulfonyl chloride. The reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dichloro-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine can yield a thiazole derivative with an amine group replacing one of the chlorine atoms .

Mechanism of Action

The mechanism by which dichloro-1,3-thiazole-5-sulfonyl chloride exerts its effects involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds, thereby altering their chemical properties and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro-1,3-thiazole-5-sulfonyl chloride is unique due to its dual chlorine substituents and sulfonyl chloride group, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3NO2S2/c4-1-2(11(6,8)9)10-3(5)7-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZQYDKDJPFLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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